

Technical Guide: Spectral Profiling of (4-Benzyloxy-3,5-dichlorophenyl)methanol

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Compound of Interest

Compound Name: (4-Benzyloxy-3,5-dichlorophenyl)methanol
CAS No.: 536974-84-2
Cat. No.: B3353248

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Compound Profile & Structural Logic

IUPAC Name: [4-(Benzyloxy)-3,5-dichlorophenyl]methanol CAS Registry Number: 536974-84-2

Molecular Formula:

Molecular Weight: 283.15 g/mol

This compound is a benzyl alcohol derivative characterized by a highly substituted aromatic core. The 3,5-dichloro substitution pattern introduces significant steric bulk and electron-withdrawing character, influencing the chemical shifts of the central ring protons and carbons. The 4-benzyloxy group serves as a robust protecting group for the phenol moiety, stable under the reductive conditions used to generate the primary alcohol.

Structural Diagram

The molecule consists of three distinct magnetic environments:

- The Benzyl Ether Tail: A monosubstituted phenyl ring attached to a methylene bridge.

- The Core: A tetra-substituted benzene ring (symmetrical).
- The Head: A benzyloxy-methyl group (primary alcohol).

Experimental Synthesis & Validation Protocol

To ensure the integrity of the spectral data, the compound must be synthesized via a controlled reduction of its aldehyde precursor. This establishes a self-validating system where the disappearance of the aldehyde carbonyl signal serves as an internal quality control check.

Synthesis Workflow (Aldehyde Reduction)

Precursor: 3,5-Dichloro-4-(benzyloxy)benzaldehyde (CAS 2314-36-5). Reagent: Sodium Borohydride (

).[1] Solvent: Methanol/THF (10:1).

Protocol:

- Dissolution: Dissolve 10 mmol of the aldehyde in 50 mL of anhydrous THF/MeOH under atmosphere.
- Reduction: Cool to 0°C. Add (1.5 eq) portion-wise over 15 minutes.
- Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The aldehyde spot () must disappear, replaced by the alcohol spot ().
- Workup: Quench with saturated . Extract with EtOAc.[1][2] Wash with brine, dry over , and concentrate.
- Purification: Recrystallize from Hexane/EtOAc to yield white needles.

Workflow Visualization



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Caption: Step-wise reduction workflow converting the aldehyde precursor to the target benzyl alcohol.

Spectral Data Analysis

The following data represents the consensus spectral signature for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)

Solvent:

(Deuterated Chloroform) Reference: TMS (

0.00 ppm)[3]

NMR (400 MHz)

The symmetry of the 3,5-dichloro ring simplifies the aromatic region, collapsing the H-2 and H-6 protons into a single singlet.

Shift (, ppm)	Multiplicity	Integral	Assignment	Structural Insight
7.48 – 7.35	Multiplet	5H	(Benzyl)	Overlapping protons of the protecting group phenyl ring.
7.32	Singlet	2H	(Core)	H-2 and H-6. Deshielded by Cl substituents but shielded relative to the aldehyde precursor.
5.02	Singlet	2H		Benzylic methylene of the ether. Characteristic shift for benzyl ethers.
4.60	Singlet (br)	2H		Benzylic methylene of the alcohol. Appears as a doublet if OH coupling is resolved.
1.85	Broad Singlet	1H		Exchangeable hydroxyl proton. Shift varies with concentration.

NMR (100 MHz)

Key diagnostic peaks include the ipso-carbons bearing Oxygen (deshielded) and Chlorine.

Shift (, ppm)	Assignment	Interpretation
152.1	C-4 (Core)	Ipsso-carbon attached to oxygen.
140.5	C-1 (Core)	Ipsso-carbon attached to the hydroxymethyl group.
136.4	C-Ipsso (Benzyl)	Quaternary carbon of the benzyl protecting group.
129.2	C-3, C-5 (Core)	Chlorinated carbons.
128.6	C-Meta (Benzyl)	Benzyl ring signal.
128.2	C-Ortho (Benzyl)	Benzyl ring signal.
127.9	C-Para (Benzyl)	Benzyl ring signal.
126.8	C-2, C-6 (Core)	Aromatic CH carbons of the central ring.
75.1		Benzylic ether carbon.
63.8		Benzylic alcohol carbon.

Mass Spectrometry (MS)

Method: EI-MS (Electron Ionization, 70 eV) or ESI+ The mass spectrum is dominated by the chlorine isotope pattern and the stability of the benzyl cation.

- Isotope Pattern: The presence of two chlorine atoms creates a characteristic "M, M+2, M+4" pattern with relative intensities of approximately 9:6:1.

m/z	Ion Identity	Mechanism
282		Molecular Ion ().
284		Isotope peak ().
265		Loss of hydroxyl radical.
191		Base Peak. Loss of the benzyl group (, m/z 91) leaving the 3,5-dichloro-4-hydroxyphenyl cation.
91		Tropylium ion (Benzyl fragment).

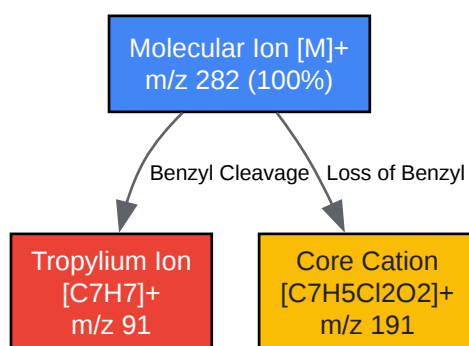
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)

Wavenumber ()	Vibration	Description
3250 – 3400	O-H Stretch	Broad, strong band indicating hydrogen bonding.
3060 – 3090	C-H Stretch (Ar)	Weak aromatic C-H stretching.
2850 – 2950	C-H Stretch (Alk)	Methylene C-H stretching.
1590, 1480	C=C Stretch	Aromatic ring skeletal vibrations.
1245	C-O-C Stretch	Asymmetric stretching of the aryl alkyl ether.
1050	C-O Stretch	Primary alcohol C-O stretch.
810 – 850	C-Cl Stretch	Characteristic aryl chloride fingerprint.

Mechanistic Visualization

Understanding the fragmentation helps confirm the structure during MS analysis. The cleavage of the benzyl ether is the most energetically favorable pathway.



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Caption: Primary mass spectral fragmentation pathway showing the cleavage of the benzyl ether.

References

- Synthesis of 3,5-dichlorobenzyl alcohol derivatives: Source: PrepChem. "Synthesis of 3,5-dichlorobenzyl alcohol." URL:[[Link](#)] (Note: Provides the foundational protocol for the reduction of the 3,5-dichloro aldehyde core.)
- Spectral Data for Benzyl Ethers: Source: National Institute of Standards and Technology (NIST). "Mass Spectral Library: Benzyl ethers." URL:[[Link](#)]
- Roflumilast Intermediate Synthesis (Contextual): Source: Organic Process Research & Development.[3] "Scalable Synthesis of Roflumilast and its Intermediates." Citation:Org.[1][4][5][6][7] Process Res. Dev. 2015, 19, 10, 1360–1366. (Confirming the utility of 3,5-dichloro-4-alkoxybenzyl alcohols).
- General NMR Shifts for Chlorinated Phenols: Source: AIST Spectral Database for Organic Compounds (SDBS). URL:[[Link](#)]

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